molecular formula C16H24ClN3O3 B13960553 tert-Butyl 3-(((3-chloropyrazin-2-yl)methoxy)methyl)piperidine-1-carboxylate

tert-Butyl 3-(((3-chloropyrazin-2-yl)methoxy)methyl)piperidine-1-carboxylate

Cat. No.: B13960553
M. Wt: 341.83 g/mol
InChI Key: XUNXCDCWMFYZBG-UHFFFAOYSA-N
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Description

tert-Butyl 3-(((3-chloropyrazin-2-yl)methoxy)methyl)piperidine-1-carboxylate is a chemical compound that belongs to the class of piperidine carboxylates It is characterized by the presence of a tert-butyl group, a piperidine ring, and a chloropyrazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 3-(((3-chloropyrazin-2-yl)methoxy)methyl)piperidine-1-carboxylate typically involves multiple steps. One common method starts with the preparation of the piperidine ring, followed by the introduction of the chloropyrazine moiety. The tert-butyl group is then added to the piperidine ring to form the final compound. The reaction conditions often involve the use of organic solvents, catalysts, and specific temperature and pressure conditions to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize the efficiency and scalability of the production process while maintaining strict quality control standards .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 3-(((3-chloropyrazin-2-yl)methoxy)methyl)piperidine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures, solvents, and catalysts .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted piperidine carboxylates .

Mechanism of Action

The mechanism of action of tert-Butyl 3-(((3-chloropyrazin-2-yl)methoxy)methyl)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The chloropyrazine moiety is known to interact with various enzymes and receptors, leading to modulation of their activity. The piperidine ring and tert-butyl group contribute to the compound’s overall stability and bioavailability .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to tert-Butyl 3-(((3-chloropyrazin-2-yl)methoxy)methyl)piperidine-1-carboxylate include:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C16H24ClN3O3

Molecular Weight

341.83 g/mol

IUPAC Name

tert-butyl 3-[(3-chloropyrazin-2-yl)methoxymethyl]piperidine-1-carboxylate

InChI

InChI=1S/C16H24ClN3O3/c1-16(2,3)23-15(21)20-8-4-5-12(9-20)10-22-11-13-14(17)19-7-6-18-13/h6-7,12H,4-5,8-11H2,1-3H3

InChI Key

XUNXCDCWMFYZBG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)COCC2=NC=CN=C2Cl

Origin of Product

United States

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